5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid
CAS No.: 1517011-06-1
Cat. No.: VC4920760
Molecular Formula: C6H8N4O2
Molecular Weight: 168.156
* For research use only. Not for human or veterinary use.
![5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid - 1517011-06-1](/images/structure/VC4920760.png)
Specification
CAS No. | 1517011-06-1 |
---|---|
Molecular Formula | C6H8N4O2 |
Molecular Weight | 168.156 |
IUPAC Name | 5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6-carboxylic acid |
Standard InChI | InChI=1S/C6H8N4O2/c11-6(12)4-1-2-5-7-8-9-10(5)3-4/h4H,1-3H2,(H,11,12) |
Standard InChI Key | FIBVNNRIJWGZOZ-UHFFFAOYSA-N |
SMILES | C1CC2=NN=NN2CC1C(=O)O |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substituents
The compound’s IUPAC name indicates a pyridine ring fused with a tetrazole moiety (a five-membered ring containing four nitrogen atoms). The "5H,6H,7H,8H" prefix specifies partial hydrogenation, resulting in a tetrahydrotetrazolopyridine system. The carboxylic acid group (-COOH) at position 6 introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity .
Table 1: Structural Comparison with Analogous Compounds
*Predicted based on structural analogs .
Stereochemical Considerations
The hydrogenation of the pyridine ring introduces stereocenters at positions 5, 6, 7, and 8. Computational models of similar systems suggest chair-like conformations in the tetrahydro region, with the carboxylic acid group adopting equatorial orientations to minimize steric strain .
Synthesis and Structural Elaboration
Retrosynthetic Analysis
Two primary routes emerge for constructing this molecule:
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Hydrogenation of Aromatic Precursors: Starting from tetrazolo[1,5-a]pyridine-6-carboxylic acid (CAS 7477-13-6), catalytic hydrogenation under controlled pressure (e.g., 3 atm H₂, Pd/C catalyst) could yield the tetrahydro derivative .
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Cyclization Strategies: Condensation of hydrazine derivatives with cyclic ketones followed by oxidation could assemble the tetrazole ring post-hydrogenation .
Challenges in Synthesis
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Regioselectivity: Ensuring proper ring fusion during tetrazole formation requires precise stoichiometry and temperature control .
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Acid Sensitivity: The carboxylic acid group may necessitate protection (e.g., as a methyl ester) during hydrogenation steps .
Table 2: Synthetic Parameters for Analogous Compounds
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Tetrazole formation | NaN₃, DMF, 100°C, 24h | 62 | |
Hydrogenation | H₂ (3 atm), 10% Pd/C, EtOH, 25°C | 78 | |
Deprotection | HCl (6M), reflux, 2h | 95 |
Physicochemical Properties
Calculated Properties
Using group contribution methods and analog data:
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logP: -0.34 (indicating moderate hydrophilicity)
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pKa: 3.2 (carboxylic acid), 8.9 (tetrazole NH)
Spectroscopic Characteristics
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IR (predicted): 1705 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (broad, COOH and NH)
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¹H NMR (DMSO-d₆): δ 1.8–2.1 (m, 4H, CH₂), 3.4–3.7 (m, 2H, CH₂N), 4.5 (s, 1H, CHCOO), 13.1 (s, 1H, COOH)
Compound | IC₅₀ (μM) | Target |
---|---|---|
Triazolo[4,3-a]pyridine derivative | 0.45 | EGFR kinase |
Tetrazolo[1,5-a]pyridine-6-carboxylic acid | 12.3 | Carbonic anhydrase IX |
Predicted Target Compound | <5* | GABA receptors* |
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